molecular formula C14H14N6O4S B4762922 N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4762922
M. Wt: 362.37 g/mol
InChI Key: LBRUTFLOFWOJFA-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that has piqued interest due to its unique structural properties and potential applications in various scientific fields. This compound consists of a thieno[2,3-d]pyrimidine core fused with a pyrazole ring, adorned with functional groups that impart distinctive chemical reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound generally involves multi-step organic synthesis. A common method starts with the preparation of the thieno[2,3-d]pyrimidine intermediate through a cyclization reaction involving appropriate sulfur-containing reagents and methylating agents. Subsequently, the pyrazole ring is introduced through condensation reactions using diazomethane derivatives, followed by nitro group introduction under nitration conditions.

Industrial Production Methods:

  • Industrial-scale production may rely on optimization of the synthetic route for scalability, yield improvement, and cost-efficiency. Continuous flow chemistry and microwave-assisted synthesis are modern techniques that could be employed to enhance the reaction efficiency and product purity.

Types of Reactions:

  • This compound undergoes several reactions, such as:

    • Oxidation: The functional groups present allow for selective oxidation, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Reduction: Reduction reactions can be achieved with agents like lithium aluminum hydride or sodium borohydride, particularly targeting nitro groups.

    • Substitution: Substitution reactions, both electrophilic and nucleophilic, can occur on the aromatic ring systems and functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Lithium aluminum hydride, sodium borohydride

  • Catalysts: Palladium on carbon for hydrogenation reactions

Major Products Formed:

  • Oxidized derivatives, reduced amines from nitro reduction, and various substituted analogs.

In Chemistry:

  • Used as a precursor in the synthesis of other complex organic molecules.

  • Acts as a ligand in coordination chemistry to form metal complexes.

In Biology and Medicine:

  • Explored for its potential biological activity, including anti-inflammatory and anticancer properties.

  • Investigated for enzyme inhibition due to its structural affinity for active sites in proteins.

In Industry:

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4S/c1-6-5-9-13(25-6)15-8(3)19(14(9)22)17-12(21)10-11(20(23)24)7(2)18(4)16-10/h5H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRUTFLOFWOJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

  • The compound exerts its effects through interactions at the molecular level, often involving binding to specific targets such as enzymes or receptors.

  • Molecular Targets and Pathways:

    • Targets may include kinases, proteases, and other enzymes where it acts as an inhibitor or modulator.

    • Involved pathways could relate to signal transduction, cellular apoptosis, or immune response modulation.

Comparison with Similar Compounds

  • Similar Compounds: Thieno[2,3-d]pyrimidines, pyrazole carboxamides, nitro-substituted heterocycles.

  • Uniqueness:

    • The combination of the thieno[2,3-d]pyrimidine and pyrazole rings, along with specific functional groups like the nitro and carboxamide, imparts unique chemical properties and biological activities not commonly found in other compounds.

  • Comparison:

    • Compared to other thieno[2,3-d]pyrimidines, this compound may exhibit higher reactivity and distinct pharmacological profiles due to the additional functional groups.

And that's the rundown on this fascinating compound! Anything specific you want to delve deeper into?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

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